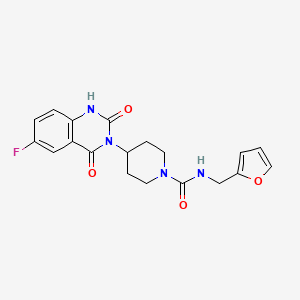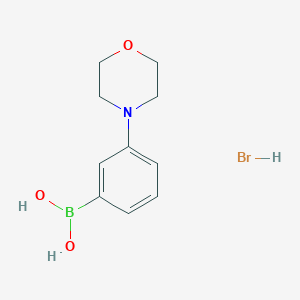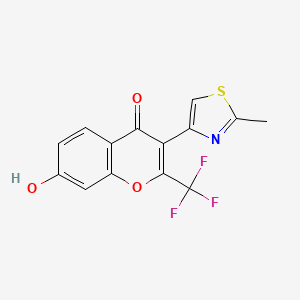
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound featuring a quinazolinone core, a piperidine ring, and a furan moiety. Its unique structure makes it of interest in several scientific and industrial applications, particularly in fields like medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of this compound involves multi-step organic reactions, starting with the formation of the quinazolinone core. Typically, this can be achieved via the condensation of an anthranilic acid derivative with a urea or thiourea under acidic or basic conditions. Further, the introduction of the fluoro substituent is done via electrophilic fluorination using reagents like Selectfluor. The piperidine ring can be introduced through nucleophilic substitution reactions, using appropriate piperidine derivatives. Lastly, coupling the furan-2-ylmethyl group involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
Industrial production methods: : On an industrial scale, the production of such compounds typically involves optimizing each synthetic step for higher yields and purity while maintaining cost-efficiency. This includes batch processing and continuous flow techniques to ensure reproducibility and scalability.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: : The compound can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common reagents and conditions used in these reactions
Oxidation: Performed using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Reduction: Achieved using hydrogenation techniques with catalysts like palladium on carbon (Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic substitution: Utilizes bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate nucleophiles, facilitating the substitution.
Major products formed from these reactions: : The major products vary depending on the reaction type but typically involve the transformation of the functional groups attached to the core structure, such as converting the piperidine ring to its hydroxyl derivative via oxidation or reducing the quinazolinone core to a dihydroquinazoline.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in numerous scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, especially in the development of functional materials.
Biology: : Investigated for its biological activity, such as enzyme inhibition, due to its structural similarity to certain biologically active natural products.
Medicine: : Potential therapeutic agent in drug discovery, specifically for its anticancer and antimicrobial properties, owing to the presence of the quinazolinone moiety.
Industry: : Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile reactivity.
Wirkmechanismus
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzymes by mimicking their natural substrates, thereby blocking the active site. Additionally, the furan and piperidine groups enhance its binding affinity and specificity towards these targets. This interaction can disrupt normal cellular processes, leading to the compound's observed biological effects.
Similar compounds
6-fluoroquinazolinone derivatives
N-aryl piperidine carboxamides
Furan-2-ylmethyl substituted amides
Uniqueness: : What sets this compound apart is its unique combination of a fluoro-substituted quinazolinone core with a piperidine ring and a furan moiety. This specific arrangement of functional groups confers distinct physicochemical properties, such as increased lipophilicity and enhanced binding specificity, making it a valuable candidate for various applications.
Hopefully, that gives you a comprehensive overview of 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide. Got another compound in mind, or any questions about this one?
Eigenschaften
IUPAC Name |
4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h1-4,9-10,13H,5-8,11H2,(H,21,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGUDKPKQXYPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)
![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2354726.png)
![N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2354727.png)
![methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2354728.png)

![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide](/img/structure/B2354733.png)
![3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354736.png)
![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)


![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
